molecular formula C14H13ClN2O3S2 B2983857 5-chloro-N-(1-ethyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide CAS No. 921536-07-4

5-chloro-N-(1-ethyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide

Cat. No.: B2983857
CAS No.: 921536-07-4
M. Wt: 356.84
InChI Key: HVCJVAQSMFLTCL-UHFFFAOYSA-N
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Description

5-Chloro-N-(1-ethyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide is a sulfonamide derivative characterized by a thiophene-sulfonamide core linked to a 1-ethyl-2-oxoindolin-5-yl moiety. The indolinone group introduces rigidity and hydrogen-bonding capabilities, while the ethyl substituent may enhance lipophilicity and metabolic stability .

Properties

IUPAC Name

5-chloro-N-(1-ethyl-2-oxo-3H-indol-5-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O3S2/c1-2-17-11-4-3-10(7-9(11)8-13(17)18)16-22(19,20)14-6-5-12(15)21-14/h3-7,16H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVCJVAQSMFLTCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-(1-ethyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the indolin-2-one core. One common approach is the reaction of 5-chloro-2-oxindole with ethylamine to form the 1-ethyl-2-oxoindolin-5-yl intermediate. This intermediate is then reacted with thiophene-2-sulfonyl chloride under basic conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The indolin-2-one moiety can be oxidized to form indole-2,3-dione derivatives.

  • Reduction: The sulfonamide group can be reduced to form amines.

  • Substitution: The chlorine atom on the thiophene ring can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed:

  • Oxidation: Indole-2,3-dione derivatives.

  • Reduction: Amines.

  • Substitution: Substituted thiophenes.

Scientific Research Applications

Chemistry: In organic chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in the construction of diverse chemical structures.

Biology: The biological activity of this compound has been explored in various studies. It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

Medicine: Due to its structural similarity to other biologically active compounds, 5-chloro-N-(1-ethyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide has been investigated for its therapeutic properties. It may have applications in the treatment of diseases such as cancer and inflammation.

Industry: In material science, this compound can be used in the development of new materials with specific properties, such as enhanced stability or conductivity.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For example, it may bind to enzyme active sites or receptor sites, leading to the inhibition or activation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and biological context.

Comparison with Similar Compounds

Key Observations :

  • Substituent Impact on Yield : Propargyl derivatives (e.g., 9b) exhibit higher yields (67.9%) compared to indene-linked analogs (49% for 6c), suggesting steric or electronic challenges in indene-based syntheses .
  • Thermal Stability : Morpholine-containing compound 19c has a lower melting point (116–118°C) than indene-based 6c (144–148°C), likely due to reduced crystallinity from the flexible morpholine ring .

Key Observations :

  • Core Heterocycle Influence: Quinazoline derivative 33 demonstrates nanomolar kinase inhibition, highlighting the importance of the central heterocycle in binding affinity. The target compound’s indolinone may similarly engage kinase ATP pockets through H-bonding .
  • Substituent-Driven Selectivity : FX5’s trifluoromethylphenyl group confers GR antagonism, whereas triazole-linked 11b shows antiproliferative effects, emphasizing the role of substituents in target specificity .

Physicochemical and Spectroscopic Properties

  • IR/NMR Trends :
    • Sulfonamide N–H stretches appear near 3350 cm⁻¹ in IR spectra (e.g., 6c: 3353 cm⁻¹) .
    • Thiophene protons resonate between δ 7.20–7.65 ppm in ¹H-NMR, consistent across analogs .
  • Elemental Analysis: For 6c, deviations in carbon content (Found: 46.97% vs. Calcd: 47.12%) suggest minor synthetic impurities .

Biological Activity

5-chloro-N-(1-ethyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications, particularly as an antithrombotic agent. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

The compound belongs to the class of indole derivatives, characterized by its unique structure that includes a chloro substituent and a thiophene sulfonamide moiety. Its molecular formula is C15H14ClN2O2SC_{15}H_{14}ClN_2O_2S with a molecular weight of approximately 330.8 g/mol.

Target Enzyme: Factor Xa (FXa)
The primary target of 5-chloro-N-(1-ethyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide is the coagulation enzyme Factor Xa (FXa). This compound acts as a direct inhibitor of FXa, which plays a crucial role in the coagulation cascade by converting prothrombin to thrombin. By inhibiting FXa, the compound effectively reduces thrombin generation, thereby preventing excessive blood clot formation .

Biochemical Pathways
The inhibition of FXa alters the prothrombinase complex's functionality, which consists of FXa, FVa, prothrombin, and calcium ions on phospholipid surfaces. This disruption leads to diminished thrombin-mediated activation of both coagulation factors and platelets without affecting existing thrombin levels .

Pharmacokinetics

Research indicates that 5-chloro-N-(1-ethyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide demonstrates good oral bioavailability, making it a suitable candidate for oral administration in therapeutic settings .

Antithrombotic Effects

The primary application of this compound is its use as an antithrombotic agent. It has shown efficacy in preventing thromboembolic disorders such as myocardial infarction, stroke, and deep venous thrombosis by inhibiting FXa .

Case Studies

Several studies have evaluated the efficacy of this compound in various models:

  • Animal Models : In vivo studies have demonstrated significant reductions in thrombus formation in animal models subjected to conditions inducing thrombosis.
  • Cell Line Studies : In vitro assays using human endothelial cells have shown that treatment with the compound leads to reduced platelet aggregation and activation markers.

Comparative Analysis with Similar Compounds

To better understand the efficacy of 5-chloro-N-(1-ethyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide, it is beneficial to compare it with similar antithrombotic agents:

Compound NameMechanism of ActionEfficacy (IC50)Oral Bioavailability
5-chloro-N-(1-ethyl-2-oxoindolin-5-yl)thiophene-2-sulfonamideDirect FXa inhibitorLow micromolarGood
RivaroxabanDirect FXa inhibitor0.6 μMHigh
ApixabanDirect FXa inhibitor0.4 μMHigh

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